Methyl 4-(1,3-oxazol-5-yl)benzoate

Oxazole Synthesis Heterocyclic Chemistry Process Development

Methyl 4-(1,3-oxazol-5-yl)benzoate (CAS 179057-14-8) is a heterocyclic aromatic building block comprising a 1,3-oxazole ring directly attached at its 5-position to the para-position of a methyl benzoate moiety. This compound exhibits a molecular weight of 203.19 g/mol (C₁₁H₉NO₃) and a melting point of 112–114 °C, indicative of its solid-state stability under standard laboratory storage conditions.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 179057-14-8
Cat. No. B178259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(1,3-oxazol-5-yl)benzoate
CAS179057-14-8
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=CN=CO2
InChIInChI=1S/C11H9NO3/c1-14-11(13)9-4-2-8(3-5-9)10-6-12-7-15-10/h2-7H,1H3
InChIKeyLFNHUUMUCVZCGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(1,3-oxazol-5-yl)benzoate (CAS 179057-14-8) – Procurement and Selection Overview


Methyl 4-(1,3-oxazol-5-yl)benzoate (CAS 179057-14-8) is a heterocyclic aromatic building block comprising a 1,3-oxazole ring directly attached at its 5-position to the para-position of a methyl benzoate moiety . This compound exhibits a molecular weight of 203.19 g/mol (C₁₁H₉NO₃) and a melting point of 112–114 °C, indicative of its solid-state stability under standard laboratory storage conditions [1]. The molecule integrates an electron-deficient oxazole heterocycle with an ester-functionalized aromatic ring, positioning it as a strategic intermediate for medicinal chemistry campaigns and materials science applications where both heteroaryl and carboxylate derivatization handles are required .

Why Methyl 4-(1,3-oxazol-5-yl)benzoate Cannot Be Freely Substituted with Oxazole-Containing Analogs


Substituting Methyl 4-(1,3-oxazol-5-yl)benzoate with structurally related oxazole-containing esters—such as regioisomers with the oxazole ring at the ortho or meta positions, or isoxazole congeners—fundamentally alters both electronic distribution and steric accessibility at the reactive heterocyclic center [1][2]. The 5-linked 1,3-oxazole motif exhibits a distinct reactivity profile in transition-metal-catalyzed cross-coupling and heterocycle functionalization reactions compared to its 2-linked or 4-linked analogs, and the para-substituted benzoate framework provides optimal spatial separation between the ester handle and the oxazole nitrogen for subsequent derivatization . Even within the same molecular formula (C₁₁H₉NO₃), regioisomers such as Methyl 2-(1,3-oxazol-5-yl)benzoate display different melting behavior, solubility characteristics, and synthetic accessibility, precluding simple drop-in replacement in established synthetic protocols . The quantitative evidence below establishes the specific, measurable differences that inform procurement decisions.

Quantitative Differentiation Evidence for Methyl 4-(1,3-oxazol-5-yl)benzoate


Synthetic Yield Comparison: TosMIC-Based Oxazole Formation from Methyl 4-Formylbenzoate

The van Leusen oxazole synthesis using p-toluenesulfonylmethyl isocyanide (TosMIC) and methyl 4-formylbenzoate yields Methyl 4-(1,3-oxazol-5-yl)benzoate with a reported isolated yield of approximately 82% under standard conditions (1.2 eq TosMIC, K₂CO₃, MeOH, reflux) . This yield compares favorably to literature yields reported for analogous para-substituted benzaldehyde-derived oxazoles bearing electron-withdrawing substituents, which typically fall in the 65–75% range due to competing side reactions at the oxazole nitrogen . The methoxycarbonyl substituent at the para position does not significantly attenuate nucleophilicity of the intermediate anion relative to nitro- or cyano-substituted comparators, resulting in higher isolated mass recovery per synthetic run and reduced purification burden [1].

Oxazole Synthesis Heterocyclic Chemistry Process Development

Melting Point and Solid-State Purity Assessment: Differentiating from Regioisomeric Oxazole Benzoates

Methyl 4-(1,3-oxazol-5-yl)benzoate exhibits a sharp melting point of 112–114 °C as a crystalline solid at ambient temperature, as verified across multiple independent supplier certificates of analysis [1]. By contrast, the ortho-substituted regioisomer Methyl 2-(1,3-oxazol-5-yl)benzoate (CAS 179057-15-9) is reported to have a significantly lower melting point, and other oxazole benzoate isomers bearing the oxazole ring at different positions or with methyl substitution on the oxazole core melt below 100 °C or exist as oils at room temperature . A melting point exceeding 110 °C provides a direct quality control benchmark: any batch of this CAS number deviating from this range by >2 °C without documented polymorphism indicates contamination with synthetic byproducts, regioisomers, or residual solvents .

Analytical Chemistry Quality Control Material Characterization

LogP and Topological Polar Surface Area: Predictable Physicochemical Profile for Drug Discovery Prioritization

Methyl 4-(1,3-oxazol-5-yl)benzoate has a computed XLogP3 of 1.9 and a topological polar surface area (tPSA) of 52.3 Ų . These values place the compound within the favorable range for oral bioavailability according to Lipinski's Rule of Five (XLogP <5, tPSA <140 Ų), and distinguish it from more lipophilic oxazole ester analogs such as methyl 4-(4,5-diphenyloxazol-2-yl)benzoate (estimated XLogP >4.5) or more polar free acid counterparts (4-(1,3-oxazol-5-yl)benzoic acid; tPSA ~63.3 Ų) . The moderate lipophilicity (XLogP 1.9) balances passive membrane permeability with aqueous solubility, positioning this ester as a versatile intermediate that can be hydrolyzed to the corresponding carboxylic acid for salt formation or retained as the methyl ester for lipophilic fragment growing in hit-to-lead campaigns [1].

Medicinal Chemistry ADME Prediction Lead Optimization

Commercial Availability and Price Scalability: Differentiated Supply Chain Attributes

Methyl 4-(1,3-oxazol-5-yl)benzoate is commercially available from multiple global suppliers at purities ranging from 95% to 98%, with list pricing for 1 g quantities ranging from approximately $67 (€) to $130 (USD), scaling to 25 g at approximately $605 (USD) . By comparison, the free acid counterpart 4-(1,3-oxazol-5-yl)benzoic acid (CAS 250161-45-6) is offered by fewer vendors, often on a custom synthesis basis with longer lead times [1]. The ortho regioisomer Methyl 2-(1,3-oxazol-5-yl)benzoate shows limited commercial availability, with most suppliers listing it as a custom-synthesis item only . The broader multi-vendor availability of the target compound at the 1–25 g scale supports competitive pricing, reduced lead times, and supply chain redundancy—critical factors for project continuity in both academic and industrial settings .

Chemical Procurement Supply Chain Management Bulk Sourcing

Note on Biological Activity Data Limitations

A direct head-to-head biological activity comparison between Methyl 4-(1,3-oxazol-5-yl)benzoate and its closest structural analogs is not available in the primary peer-reviewed literature as of 2026. While computational predictions suggest potential interactions with human carbonic anhydrase II (hCA II) , and related 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids have demonstrated nanomolar xanthine oxidase inhibitory activity (IC₅₀ values close to febuxostat) [1], no quantitative IC₅₀, Kᵢ, or EC₅₀ data exist for the target compound itself against any defined comparator. This evidence gap means that any claim of superior biological potency, selectivity, or in vivo efficacy for this compound cannot be substantiated with current literature. Procurement decisions for biological screening applications should therefore be based on the compound's well-defined physicochemical properties, synthetic accessibility, and commercial availability rather than on unverified assertions of biological superiority [2].

Pharmacology Carbonic Anhydrase Xanthine Oxidase

Procurement-Relevant Application Scenarios for Methyl 4-(1,3-oxazol-5-yl)benzoate


Multi-Gram Synthesis of Oxazole-Containing Heterocyclic Libraries

The documented ~82% isolated yield in the van Leusen oxazole synthesis from methyl 4-formylbenzoate makes Methyl 4-(1,3-oxazol-5-yl)benzoate a cost-efficient building block for generating focused libraries of oxazole-bearing compounds . The para-substituted benzoate framework provides a chemically orthogonal handle (methyl ester) for subsequent diversification via hydrolysis, amidation, or reduction, without interfering with the oxazole ring's participation in cross-coupling or electrophilic substitution reactions . Procurement of this compound at the 5–25 g scale supports the synthesis of 50–100 derivatives for structure-activity relationship (SAR) exploration in medicinal chemistry programs targeting kinase inhibition, GPCR modulation, or antimicrobial lead identification .

Quality Control and Batch Release Verification via Melting Point Analysis

The sharp melting point of 112–114 °C provides a rapid, low-cost identity and purity check for incoming material acceptance in GLP and GMP-adjacent research environments . Deviations from this range exceeding 2 °C without documented polymorphic forms signal the presence of regioisomeric impurities (e.g., ortho-substituted oxazole benzoates) or residual solvents, triggering further analytical investigation before the material is released for use in sensitive catalytic reactions or biological assays . This attribute reduces the analytical burden on QC laboratories and supports faster material throughput compared to regioisomeric oxazole esters that lack well-defined melting points or require chromatographic purity verification as the primary release criterion .

Fragment-Based Drug Discovery with Favorable Predicted ADME Parameters

With a computed XLogP3 of 1.9 and tPSA of 52.3 Ų, Methyl 4-(1,3-oxazol-5-yl)benzoate falls within the optimal range for fragment libraries designed to identify orally bioavailable lead compounds . The compound's moderate lipophilicity and polar surface area distinguish it from more lipophilic oxazole esters (XLogP >4.5), which carry a higher risk of poor aqueous solubility and off-target promiscuity in cellular assays . The methyl ester group can be hydrolyzed post-screening to the corresponding carboxylic acid (4-(1,3-oxazol-5-yl)benzoic acid, CAS 250161-45-6) for salt formation or conjugation, providing a built-in diversification handle without the need to re-synthesize the entire oxazole-containing scaffold .

Academic and CRO Method Development with Supply Chain Redundancy

The compound's availability from multiple global vendors at competitive pricing (1 g: $67–$130; 25 g: ~$605) supports method development activities across geographically distributed academic and contract research organization (CRO) laboratories . Unlike the ortho regioisomer Methyl 2-(1,3-oxazol-5-yl)benzoate, which is largely unavailable off-the-shelf, Methyl 4-(1,3-oxazol-5-yl)benzoate can be sourced from at least five independent suppliers in North America, Europe, and Asia, ensuring supply continuity and enabling parallel development of synthetic routes without material shortages . This multi-vendor landscape also facilitates competitive bidding for larger-scale purchases when projects advance beyond the milligram-scale discovery phase .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-(1,3-oxazol-5-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.